molecular formula C21H19FN4O2 B2464753 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide CAS No. 478039-87-1

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide

Cat. No.: B2464753
CAS No.: 478039-87-1
M. Wt: 378.407
InChI Key: HWBPTFXLSJJCSJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide” is a chemical compound with the molecular formula C21H19FN4O2 . Unfortunately, there is not much information available about this specific compound in the literature.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

  • Fookes et al. (2008) explored the synthesis of fluoroethoxy and fluoropropoxy substituted compounds, including (E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide, for PET imaging. These compounds showed high affinity and selectivity for peripheral benzodiazepine receptors, which could be leveraged in imaging studies of neurodegenerative disorders (Fookes et al., 2008).

Antitumor Activity

  • Naito et al. (2005) synthesized a series of compounds, including variants of this compound, and evaluated their cytotoxic activity against several tumor cell lines. These compounds showed potential in in vitro and in vivo antitumor activities (Naito et al., 2005).

Anti-Inflammatory and Analgesic Agents

  • Muralidharan et al. (2019) investigated derivatives of this compound for their anti-inflammatory and analgesic activities. The study revealed improved biological activities in several new derivatives (Muralidharan et al., 2019).

Antifilarial Evaluation

  • Angelo et al. (1983) synthesized a series of compounds including this compound for antifilarial evaluation. This study aimed to find potential treatments against filarial infections (Angelo et al., 1983).

Fluorescence Binding Studies

  • Meng et al. (2012) synthesized compounds related to this compound and investigated their interactions with bovine serum albumin (BSA) through fluorescence studies. These studies are essential for understanding drug-protein interactions (Meng et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound with limited information available .

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its potential applications in various fields such as medicine, materials science, or environmental science .

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-11-1-15-28-18-5-2-16(3-6-18)4-7-20(27)25-19-10-14-24-21(26-19)17-8-12-23-13-9-17/h2-10,12-14H,1,11,15H2,(H,24,25,26,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBPTFXLSJJCSJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.